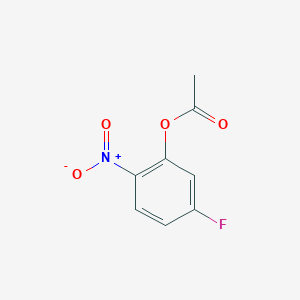

5-Fluoro-2-nitrophenyl acetate

Description

Strategic Significance of Fluorinated Aromatic Esters in Organic Chemistry

Fluorinated aromatic esters represent a strategically important class of compounds in modern organic chemistry, finding applications from materials science to pharmaceuticals. numberanalytics.com The incorporation of fluorine into an aromatic ring can profoundly alter a molecule's physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which are highly desirable traits in drug discovery. diva-portal.org

In materials science, fluorinated polymers often exhibit exceptional chemical resistance, thermal stability, and unique electrical properties. nih.gov Aromatic esters, in general, are crucial intermediates in the production of polymers, agrochemicals, and pharmaceuticals. numberanalytics.com The combination of these two motifs in fluorinated aromatic esters creates synthons with tailored reactivity. For instance, the ester group can be readily hydrolyzed or transformed into other functional groups, while the fluorinated aromatic core provides a stable scaffold with specific electronic characteristics. solubilityofthings.com The esterification of fluorinated aromatic acids is also a key step for their analysis by methods like GC-MS, which is crucial for applications such as using them as chemical tracers. nih.gov

The Role of Nitroaromatic and Acetate (B1210297) Functionalities in Chemical Reactivity and Synthetic Design

The chemical behavior of 5-Fluoro-2-nitrophenyl acetate is largely dictated by its nitroaromatic and acetate functionalities. Each group imparts distinct reactivity patterns that chemists can exploit in synthetic design.

The nitroaromatic portion is characterized by the powerful electron-withdrawing nature of the nitro group (–NO₂). wikipedia.org This property deactivates the aromatic ring towards electrophilic aromatic substitution but strongly facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. wikipedia.orgnih.gov This effect allows for the displacement of leaving groups (like the fluorine atom in this molecule) by nucleophiles under relatively mild conditions. Furthermore, the nitro group is a versatile functional handle; its reduction to an amino group (–NH₂) is one of the most important transformations in organic synthesis, providing a gateway to a vast array of other functionalities, including amides, diazonium salts, and various heterocyclic systems. wikipedia.orgnumberanalytics.com This reduction is a key step in the synthesis of many dyes, pharmaceuticals, and fine chemicals. nih.govnumberanalytics.com

The acetate functionality (–OCOCH₃) serves primarily as a reactive site. It can act as a leaving group in substitution reactions or be hydrolyzed under acidic or basic conditions to reveal a phenol (B47542). This ability to be easily removed makes the acetyl group a useful protecting group for hydroxyl functionalities during multi-step syntheses. organic-chemistry.org In different contexts, ester functionalities are pivotal intermediates for creating new carbon-carbon bonds, such as in the Claisen condensation, or for conversion into other groups like amides or carboxylic acids. solubilityofthings.com They are fundamental building blocks in the synthesis of countless organic molecules. fiveable.me

Overview of Research Trajectories for 5-Fluoro-2-nitrophenyl Acetate and its Structural Analogues

Research involving 5-Fluoro-2-nitrophenyl acetate and its close structural analogues primarily focuses on their use as intermediates in the synthesis of complex, high-value molecules, particularly heterocyclic compounds for medicinal chemistry.

A significant application has been demonstrated for its methyl ester analogue, methyl 5-fluoro-2-nitrophenylacetate . This compound serves as a key intermediate in a synthetic route to 5-fluorooxindole. google.com The process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the oxindole (B195798) ring system. google.com 5-Fluorooxindole is a valuable precursor for the synthesis of various pharmaceutical agents, including potential anticancer and anti-inflammatory drugs. google.com

Similarly, research has explored other analogues in complex synthetic pathways. For example, dimethyl 2-(5-fluoro-2-nitrophenyl)malonate can be synthesized from 2,4-difluoronitrobenzene (B147775) and subsequently used to create more elaborate structures. acs.org This malonate serves as a precursor to methyl 2-(5-fluoro-2-nitrophenyl)acrylate , a reactant in Diels-Alder reactions for building complex polycyclic frameworks like hexahydro-2,6-methano-1-benzazocines. acs.org

Another prominent synthetic strategy involving structural analogues is the Leimgruber-Batcho indole (B1671886) synthesis. This method uses ortho-nitrotoluene derivatives to construct the indole scaffold, a core structure in numerous natural products and pharmaceuticals. diva-portal.orgrsc.org For instance, 5-fluoro-2-nitrotoluene, a close analogue of the title compound's core, can be converted into an enamine and then undergo reductive cyclization to yield 5-fluoroindole, highlighting a well-established research trajectory for this class of compounds. diva-portal.org

Data Tables

Table 1: Physical and Chemical Properties of (5-Fluoro-2-nitrophenyl)acetic acid

This table details the properties of the carboxylic acid precursor to 5-Fluoro-2-nitrophenyl acetate.

| Property | Value | Source(s) |

| CAS Number | 29640-98-0 | avantorsciences.com |

| Molecular Formula | C₈H₆FNO₄ | avantorsciences.com |

| Molecular Weight | 199.14 g/mol | avantorsciences.com |

| Appearance | White to light yellow powder/crystal | avantorsciences.com |

| Melting Point | 153.0 - 157.0 °C | avantorsciences.com |

| Purity | ≥98.0% | avantorsciences.com |

Table 2: Synthetic Utility of a 5-Fluoro-2-nitrophenyl Acetate Analogue

This table outlines the role of methyl 5-fluoro-2-nitrophenylacetate in the synthesis of a key pharmaceutical intermediate.

| Starting Material | Intermediate | Product | Application of Product | Source(s) |

| Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | Methyl 5-fluoro-2-nitrophenylacetate | 5-Fluorooxindole | Intermediate for anticancer and anti-inflammatory agents | google.com |

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-nitrophenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-5(11)14-8-4-6(9)2-3-7(8)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYJRFFVOWQSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Pathways for 5 Fluoro 2 Nitrophenyl Acetate Derivatives

Esterification and Acylation Strategies in the Synthesis of Fluoronitrophenyl Acetates

The direct formation of the acetate (B1210297) ester from the corresponding phenol (B47542), 5-fluoro-2-nitrophenol (B146956), is a fundamental synthetic step. This transformation is typically achieved through esterification or acylation reactions.

One common approach involves the reaction of 5-fluoro-2-nitrophenol with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (HCl or acetic acid) and facilitate the reaction.

Alternatively, the synthesis can proceed via the esterification of 5-fluoro-2-nitrophenylacetic acid with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst. This method is particularly suitable for industrial-scale production and can be optimized using continuous flow methods.

Aromatic Functionalization: Regioselective Introduction of Fluoro and Nitro Groups

The precise placement of the fluoro and nitro groups on the phenyl ring is critical and is achieved through carefully controlled aromatic functionalization reactions.

Nitration Reactions of Fluorophenylacetic Acid Precursors

A key strategy for synthesizing 5-fluoro-2-nitrophenylacetic acid involves the direct nitration of a fluorophenylacetic acid precursor. For instance, the nitration of 3-fluorophenylacetic acid with a mixture of concentrated nitric acid and concentrated sulfuric acid yields 5-fluoro-2-nitrophenylacetic acid. chemicalbook.com The reaction temperature is carefully controlled to remain below 40°C to ensure regioselectivity and prevent unwanted side reactions. chemicalbook.com

Another nitrating system employs ammonium (B1175870) nitrate (B79036) and trifluoroacetic anhydride in chloroform (B151607) at 0°C. chemicalbook.com This method has been reported to produce the desired isomer, which can be crystallized from the crude reaction mixture. chemicalbook.com The regioselectivity of nitration can be highly dependent on the reaction solvent. For example, nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride primarily yields the 2-nitro derivative, while using trifluoroacetic acid as the solvent leads to the 6-nitro product. nih.gov This is attributed to the different reactivity of the electrophile in different media. nih.gov

Nucleophilic Aromatic Substitution (SNAr) in Halo-nitrobenzene Systems for Arylacetate Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for constructing arylacetates from halo-nitrobenzene precursors. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide. masterorganicchemistry.com

A common precursor, 5-fluoro-2-nitroaniline (B53378), can be synthesized via the reaction of 2,4-difluoronitrobenzene (B147775) with ammonia. google.com The resulting 5-fluoro-2-nitroaniline can then be converted to 5-fluoro-2-nitrophenol through diazotization followed by hydrolysis. This phenol can then be esterified to the corresponding acetate.

The SNAr reaction is not limited to the substitution of halogens. In some cases, the nitro group itself can be displaced in a dual SNAr reaction, allowing for the synthesis of various heterocyclic compounds from activated ortho-halonitrobenzenes. rsc.org It's important to note that the initial step in the reaction of nucleophiles with halonitroarenes is often a fast and reversible addition to a hydrogen-bearing carbon, forming a σH adduct. researchgate.net The slower, conventional SNAr reaction involving displacement of the halogen occurs subsequently. researchgate.net

Utilization of Malonate Intermediates in the Synthesis of Substituted Phenylacetates

The malonic ester synthesis provides a versatile route to substituted phenylacetates. This method typically involves the reaction of a halo-nitroaromatic compound with a malonic ester, such as diethyl malonate or dimethyl malonate, in the presence of a base. uobabylon.edu.iq

For example, dimethyl 2-(5-fluoro-2-nitrophenyl)malonate can be prepared by reacting 2,4-difluoronitrobenzene with dimethyl malonate and potassium carbonate in DMF. acs.org This malonate intermediate can then be converted to methyl 5-fluoro-2-nitrophenylacetate through decarboxylation, often achieved by heating with a salt like lithium chloride in a solvent mixture such as water and dimethyl sulfoxide (B87167). google.com

This strategy has been employed in the synthesis of various substituted phenylacetates and their derivatives. acs.orggoogle.combeilstein-journals.org The reaction conditions, including the choice of base and solvent, can significantly influence the yield and purity of the product. beilstein-journals.org

Convergent Synthetic Routes for Specific Isomers and Related Esters

Convergent synthesis, where different fragments of the target molecule are prepared separately and then joined, is an efficient strategy for producing specific isomers and related esters.

Preparation of Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate

The synthesis of ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate can be achieved through the reaction of 4,5-difluoro-2-nitroaniline (B1295537) with ethyl bromoacetate (B1195939) under basic conditions. smolecule.com This nucleophilic substitution reaction forms the desired ester. smolecule.com The product can be purified by recrystallization or column chromatography. smolecule.com

An alternative approach involves the reaction of 2,4,5-trifluoronitrobenzene with diethyl malonate. This reaction, followed by subsequent hydrolysis, acidification, and decarboxylation, can lead to the corresponding phenylacetic acid, which can then be esterified. google.comgoogle.com

| Starting Material | Reagent(s) | Product | Reference |

| 3-Fluorophenylacetic acid | Conc. HNO₃, Conc. H₂SO₄ | 5-Fluoro-2-nitrophenylacetic acid | chemicalbook.com |

| 3-Fluorophenylacetic acid | NH₄NO₃, Trifluoroacetic anhydride | 5-Fluoro-2-nitrophenylacetic acid | chemicalbook.com |

| 2,4-Difluoronitrobenzene | Ammonia | 5-Fluoro-2-nitroaniline | |

| 5-Fluoro-2-nitroaniline | H₂SO₄, NaNO₂, then heat | 5-Fluoro-2-nitrophenol | |

| 2,4-Difluoronitrobenzene | Dimethyl malonate, K₂CO₃ | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | acs.org |

| 4,5-Difluoro-2-nitroaniline | Ethyl bromoacetate | Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | smolecule.com |

Synthesis of Ethyl 2-(3-fluoro-2-nitrophenyl)acetate

The synthesis of ethyl 2-(3-fluoro-2-nitrophenyl)acetate can be achieved through a multi-step process commencing with the nucleophilic aromatic substitution of 2,6-difluoronitrobenzene. The reaction with diethyl malonate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) would yield diethyl 2-(3-fluoro-2-nitrophenyl)malonate. This intermediate can then undergo decarboxylation to afford the final product. A similar reaction has been reported for the synthesis of ethyl 2-(3-fluoro-4-nitrophenyl)propionate, where diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate is heated with sodium chloride in dimethyl sulfoxide (DMSO) to induce decarboxylation. google.comgoogle.com

A plausible synthetic route is outlined below:

Step 1: Synthesis of Diethyl 2-(3-fluoro-2-nitrophenyl)malonate

In this step, 2,6-difluoronitrobenzene is reacted with diethyl malonate. The fluoride (B91410) atom at the 2-position is more susceptible to nucleophilic attack due to the activating effect of the adjacent nitro group.

| Reactants/Reagents | Conditions | Product |

| 2,6-Difluoronitrobenzene | Diethyl malonate, K₂CO₃, DMF | Diethyl 2-(3-fluoro-2-nitrophenyl)malonate |

Step 2: Decarboxylation to Ethyl 2-(3-fluoro-2-nitrophenyl)acetate

The resulting malonic ester is then subjected to decarboxylation. A common method for this transformation is the Krapcho decarboxylation, which involves heating the malonic ester with a salt, such as sodium chloride or lithium chloride, in a high-boiling polar aprotic solvent like DMSO or DMF, often with a small amount of water.

| Reactants/Reagents | Conditions | Product |

| Diethyl 2-(3-fluoro-2-nitrophenyl)malonate | NaCl, DMSO, H₂O, Heat | Ethyl 2-(3-fluoro-2-nitrophenyl)acetate |

Synthetic Approaches to Methyl 2-(5-fluoro-2-nitrophenyl)acetate

The synthesis of methyl 2-(5-fluoro-2-nitrophenyl)acetate has been described and typically proceeds through the formation of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate as a key intermediate. google.comnih.gov

The initial step involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate in the presence of a base. nih.gov In this case, the fluorine atom at the 4-position is substituted by the malonate nucleophile.

Detailed Research Findings:

A process described in a patent application details the synthesis of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate by reacting 2,4-difluoronitrobenzene with dimethyl malonate using potassium carbonate as the base in a solvent like N,N-dimethylformamide (DMF). google.com The reaction proceeds at a controlled temperature, and upon completion, the product is isolated.

Following the formation of the malonate, a decarboxylation step is performed. A known method for this conversion involves heating the dimethyl 2-(5-fluoro-2-nitrophenyl)malonate with lithium chloride in a mixture of water and dimethyl sulfoxide (DMSO). google.comepo.org This procedure effectively removes one of the methoxycarbonyl groups to yield the desired methyl 2-(5-fluoro-2-nitrophenyl)acetate.

| Reactants/Reagents | Conditions | Product | Yield |

| 2,4-Difluoronitrobenzene, Dimethyl malonate, Potassium carbonate | DMF | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | 76% google.com |

| Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | LiCl, H₂O, DMSO, Heat | Methyl 2-(5-fluoro-2-nitrophenyl)acetate | Not Reported google.comepo.org |

Synthesis of Tert-butyl 2-(5-fluoro-2-nitrophenyl)acetate

A plausible approach would involve the use of di-tert-butyl malonate as the nucleophile in a reaction with 2,4-difluoronitrobenzene. The bulky tert-butyl groups might necessitate slightly modified reaction conditions compared to the methyl or ethyl esters to achieve good yields.

Proposed Synthetic Pathway:

Step 1: Synthesis of Di-tert-butyl 2-(5-fluoro-2-nitrophenyl)malonate

This step would involve the reaction of 2,4-difluoronitrobenzene with di-tert-butyl malonate in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an aprotic solvent like DMF or THF.

| Reactants/Reagents | Conditions | Product |

| 2,4-Difluoronitrobenzene | Di-tert-butyl malonate, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Di-tert-butyl 2-(5-fluoro-2-nitrophenyl)malonate |

Step 2: Decarboxylation to Tert-butyl 2-(5-fluoro-2-nitrophenyl)acetate

The subsequent decarboxylation of the di-tert-butyl malonate derivative can often be achieved under milder conditions than the corresponding methyl or ethyl esters. Heating the intermediate, sometimes with a mild acid catalyst, can lead to the elimination of isobutylene (B52900) and carbon dioxide to afford the desired tert-butyl ester.

| Reactants/Reagents | Conditions | Product |

| Di-tert-butyl 2-(5-fluoro-2-nitrophenyl)malonate | Heat (optional: mild acid catalyst) | Tert-butyl 2-(5-fluoro-2-nitrophenyl)acetate |

Alternatively, the tert-butyl ester could potentially be synthesized via transesterification of the methyl or ethyl ester with tert-butanol (B103910) under acidic or basic conditions, although this method may be less efficient.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 Fluoro 2 Nitrophenyl Acetate Systems

Oxidative Transformations of the Acetate (B1210297) Moiety and Aromatic Ring

Specific studies on the oxidative transformation of 5-Fluoro-2-nitrophenyl acetate are not extensively documented in the current literature. However, the reactivity of the molecule can be inferred from the general behavior of related compounds. The aromatic ring, being substituted with a strongly deactivating nitro group, is generally resistant to electrophilic attack and subsequent oxidation.

Conversely, the acetate moiety presents a potential site for oxidation. The methyl group of the acetate could, under strong oxidizing conditions, be converted to a formyl or carboxyl group, although such reactions are not typically selective and may lead to degradation of the aromatic ring, especially given the presence of the activating nitro group.

In biological systems, cytochrome P450 enzymes are known to metabolize aromatic compounds. For instance, nitrophenols can undergo oxidation to form species like nitroquinone and 4-nitrocatechol. It is plausible that 5-Fluoro-2-nitrophenyl acetate could be a substrate for similar enzymatic systems, potentially leading to hydroxylation of the aromatic ring. However, aromatic nitro compounds have also been shown to inhibit the oxidative metabolism of other substrates by cytochrome P-450 dependent enzymes.

Reductive Chemistry of the Nitro Group and its Derivatives

The nitro group of 5-Fluoro-2-nitrophenyl acetate is a primary site for reductive transformations, a common reaction for aromatic nitro compounds. This reduction can proceed through various pathways, yielding several key derivatives.

Conversion to Amino and Hydroxylamino Analogues

The reduction of aromatic nitro compounds is a well-established synthetic transformation. The process typically occurs in a stepwise manner. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). The final and most stable reduction product is the amino group (-NH₂).

A variety of reagents can be employed to achieve these transformations. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common and efficient method for the complete reduction to the corresponding aniline. Chemical reducing agents like iron, zinc, or tin in acidic media are also widely used for this conversion. For the partial reduction to the hydroxylamine, milder reducing agents such as zinc dust with ammonium (B1175870) chloride can be utilized.

The general pathway for the reduction of the nitro group in 5-Fluoro-2-nitrophenyl acetate is expected to follow this established sequence, leading to the formation of 5-fluoro-2-nitrosophenyl acetate, 5-fluoro-2-(hydroxylamino)phenyl acetate, and ultimately 5-fluoro-2-aminophenyl acetate (which would likely be unstable and rearrange or hydrolyze).

Bioreduction Pathways and Their Mechanistic Implications in Model Systems

In biological systems, the reduction of the nitro group is often mediated by a class of enzymes known as nitroreductases. These enzymes are found in a wide range of organisms, from bacteria to humans. The bioreduction of aromatic nitro compounds can proceed via two main mechanisms: a one-electron transfer pathway or a two-electron transfer pathway.

The one-electron pathway leads to the formation of a nitro anion radical. Under aerobic conditions, this radical can be re-oxidized back to the parent nitro compound, generating superoxide (B77818) radicals in a futile cycle. Under anaerobic conditions, the radical can be further reduced to the nitroso and hydroxylamino intermediates. The two-electron pathway, often favored by flavin-dependent nitroreductases, directly reduces the nitro group to the nitroso derivative, which is then rapidly converted to the hydroxylamine.

For instance, the bioreduction of para-chloronitrobenzene has been shown to proceed via the reduction of the nitro group to form p-chloroaniline. It is highly probable that 5-Fluoro-2-nitrophenyl acetate would undergo similar bioreductive transformations in the presence of appropriate microbial or enzymatic systems. The resulting hydroxylamino and amino derivatives are often more reactive and can be involved in toxicological outcomes.

Nucleophilic Attack and Substitution Reactions on the Aryl Nucleus

The aromatic ring of 5-Fluoro-2-nitrophenyl acetate is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. The fluorine atom, being a good leaving group in SNAr reactions, is the most likely site for nucleophilic attack. The nitro group at the ortho position and the fluorine at the para position to the site of substitution effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance.

Studies on analogous compounds, such as N-(5-fluoro-2-nitrophenyl)acetamide, have demonstrated the feasibility of SNAr reactions where the fluorine atom is displaced by various nucleophiles, including amines. Similarly, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with oxygen, sulfur, and nitrogen nucleophiles.

Therefore, 5-Fluoro-2-nitrophenyl acetate is expected to react with a range of nucleophiles (e.g., alkoxides, thiolates, amines) to yield products where the fluorine atom is substituted. The general mechanism involves the addition of the nucleophile to the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate, followed by the elimination of the fluoride (B91410) ion to restore aromaticity.

| Nucleophile | Expected Product |

| Methoxide (CH₃O⁻) | 5-Methoxy-2-nitrophenyl acetate |

| Thiophenoxide (C₆H₅S⁻) | 5-(Phenylthio)-2-nitrophenyl acetate |

| Ammonia (NH₃) | 5-Amino-2-nitrophenyl acetate |

Hydrolysis and Transesterification Reactions of the Ester Linkage

The ester linkage in 5-Fluoro-2-nitrophenyl acetate is susceptible to both hydrolysis and transesterification, reactions that are well-characterized for nitrophenyl esters.

The hydrolysis of p-nitrophenyl acetate is a classic model reaction for studying enzyme kinetics and is known to be catalyzed by acids, bases, and various nucleophiles. The presence of the electron-withdrawing nitro and fluoro groups on the phenyl ring of 5-Fluoro-2-nitrophenyl acetate makes the carbonyl carbon of the ester highly electrophilic and thus more susceptible to nucleophilic attack by water (hydrolysis) or an alcohol (transesterification).

The hydrolysis can be catalyzed by enzymes such as esterases and lipases, which often employ a serine residue in their active site to attack the ester carbonyl, forming a covalent acyl-enzyme intermediate. The release of the nitrophenolate ion is often monitored spectrophotometrically to determine reaction kinetics.

Transesterification involves the exchange of the alkoxy group of the ester with another alcohol. This reaction can be catalyzed by acids or bases. In the case of 5-Fluoro-2-nitrophenyl acetate, reaction with an alcohol (R'OH) in the presence of a suitable catalyst would lead to the formation of a new ester and 5-fluoro-2-nitrophenol (B146956).

Intramolecular Cyclization and Rearrangement Processes

The structure of 5-Fluoro-2-nitrophenyl acetate, with its ortho-disubstituted pattern, allows for the possibility of intramolecular cyclization reactions, particularly following a transformation of one of the functional groups.

A notable example is the reductive cyclization of nitro compounds. If the nitro group of a derivative of 5-Fluoro-2-nitrophenyl acetate is reduced to an amino group, this nucleophilic amine can potentially attack an electrophilic center within the same molecule. For example, if the acetate group were modified to contain a suitable electrophile, an intramolecular cyclization could occur.

Furthermore, photochemical rearrangements are a known reaction pathway for ortho-nitrobenzyl compounds. Upon irradiation with UV light, ortho-nitrobenzyl esters can undergo a complex series of reactions, often leading to the release of the carboxylic acid and the formation of a nitroso-ketone. It is plausible that 5-Fluoro-2-nitrophenyl acetate could undergo similar photochemical rearrangements, providing a pathway to different molecular structures.

Reductive Cyclization towards Heterocyclic Frameworks (e.g., Oxindoles, Indoles)

No research findings were identified that describe the use of 5-Fluoro-2-nitrophenyl acetate as a substrate for reductive cyclization to form oxindoles, indoles, or any other heterocyclic frameworks. Studies on related compounds, such as 2-(5-fluoro-2-nitrophenyl)malonic acid diesters, have been reported to undergo reductive cyclization to produce 5-fluorooxindoles. However, the reactivity of the acetate derivative in this type of transformation has not been documented in the available literature.

Data on Reductive Cyclization of 5-Fluoro-2-nitrophenyl Acetate:

| Product | Reaction Conditions | Yield | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Research Applications and Potential Areas of Exploration for 5 Fluoro 2 Nitrophenyl Acetate Derivatives

Utility in Pharmaceutical and Medicinal Chemistry Research

The structural attributes of 5-fluoro-2-nitrophenyl acetate (B1210297) derivatives make them attractive starting materials and key intermediates in the development of new therapeutic agents. Their application spans the synthesis of active pharmaceutical ingredients, the design of targeted drug delivery systems, and the creation of novel modalities for protein modulation.

Derivatives of 5-fluoro-2-nitrophenyl acetate serve as crucial building blocks in the synthesis of a variety of active pharmaceutical ingredients (APIs). The presence of the fluoro and nitro groups enhances the reactivity of the aromatic ring, making it amenable to a range of chemical transformations for the construction of more complex molecules. For instance, the related compound, 5-fluoro-2-nitrophenylacetic acid, is a known intermediate in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial drug discovery. The electronic properties conferred by the substituents allow for targeted modifications, rendering it an essential component in medicinal chemistry.

The synthesis of various pharmaceuticals often involves multi-step processes where intermediates with specific functionalities are required. 5-Fluoro-2-nitrophenylacetic acid, and by extension its acetate derivative, is utilized in research focused on the development of anti-inflammatory and analgesic drugs. The general scheme for the synthesis of such derivatives often starts with precursors like 3-fluorophenylacetic acid, which is then nitrated to introduce the nitro group at the 2-position.

Below is a table summarizing the properties of a key related intermediate:

| Property | Value |

| Compound Name | 5-Fluoro-2-nitrophenylacetic acid |

| CAS Number | 29640-98-0 |

| Molecular Formula | C8H6FNO4 |

| Molecular Weight | 199.14 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 153 - 157 °C |

This data is for a closely related and often precursor compound, 5-Fluoro-2-nitrophenylacetic acid.

The nitroaromatic scaffold of 5-fluoro-2-nitrophenyl acetate derivatives is particularly well-suited for the design of bioreductively activated prodrugs. These prodrugs are inactive compounds that can be selectively converted to their active cytotoxic form under the hypoxic (low oxygen) conditions often found in solid tumors. The nitro group can be reduced by cellular reductases that are overexpressed in hypoxic environments, triggering a cascade of reactions that release the active drug.

Research in this area has explored the use of 2-nitrophenyl groups in prodrug design. For example, 5'-[2-(2-Nitrophenyl)-2-methylpropionyl]-2'-deoxy-5-fluorouridine was synthesized as a potential bioreductively activated prodrug of the anticancer agent 5-fluoro-2'-deoxyuridine (B1346552) (FUDR). This compound demonstrated stability in buffer and human serum, and upon mild chemical reduction, it rapidly released the parent drug in quantitative yield.

Similarly, a series of 5′-(2-nitrophenylalkanoyl)-2′-deoxy-5-fluorouridines were designed and synthesized as potential prodrugs of FUDR for reductive activation. The chemical reduction of the nitro group to an amino group leads to a cyclization reaction and the subsequent release of the active drug. These studies indicate that the activation of such prodrugs can occur upon reduction of the nitro group to either a hydroxylamino or an amino group.

The following table outlines key findings from a study on a bioreductively activated prodrug:

| Prodrug Candidate | Key Feature | Activation Mechanism | Outcome |

| 5'-[2-(2-Nitrophenyl)-2-methylpropionyl]-2'-deoxy-5-fluorouridine | Stable in phosphate (B84403) buffer and human serum | Mild chemical reduction of the nitro group | Quantitative release of the parent drug, FUDR |

This data is based on a study of a related 2-nitrophenyl derivative.

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The modular nature of PROTACs allows for the incorporation of a wide variety of chemical scaffolds to optimize their properties. While direct examples of 5-fluoro-2-nitrophenyl acetate in published PROTAC structures are not prominent, its derivatives can be envisioned as valuable precursors. The functional groups on the phenyl ring can serve as handles for attaching linkers or for further elaboration into ligands for either the target protein or the E3 ligase. The principles of PROTAC design have been applied to a wide range of targets, including those in epigenetics.

The development of PROTACs is a rapidly advancing field, with a focus on improving properties such as cell permeability and oral bioavailability. The chemical versatility of precursors like 5-fluoro-2-nitrophenyl acetate derivatives makes them potentially useful in the synthesis of new PROTAC molecules with improved pharmacological profiles.

Probes and Tools in Chemical Biology Research

Beyond their direct therapeutic potential, derivatives of 5-fluoro-2-nitrophenyl acetate are also valuable as chemical probes and tools for investigating fundamental biological processes. Their unique chemical properties can be exploited to study enzyme function and to modulate cellular pathways in experimental settings.

The reactivity of the 5-fluoro-2-nitrophenyl scaffold can be harnessed to design molecules that interact with and report on the activity of enzymes. For instance, the related compound 4-fluoromethyl-2-nitrophenyl phosphate was developed as an inhibitor for prostatic acid phosphatase (PAP). The introduction of the nitro group in this case was intended to improve the stability of the molecule. This highlights the utility of the 2-nitrophenyl moiety in designing enzyme-targeted molecules.

In a broader context, nitrophenyl-containing compounds are frequently used in enzyme assays. For example, p-nitrophenyl acetate is a common substrate for esterases, where the enzymatic hydrolysis releases the colored p-nitrophenolate anion, allowing for a simple colorimetric assay of enzyme activity. While 5-fluoro-2-nitrophenyl acetate itself is not as commonly used as a chromogenic substrate, its derivatives can be designed to act as probes for specific enzymes.

The development of fluorescent, activity-based probes is another area where such scaffolds are useful. For instance, a probe for glycoside hydrolases was designed using an o-difluoromethyl moiety on a fluorescent dye. This probe acted as a suicide substrate, leading to fluorescent labeling of the enzyme. The chemical principles demonstrated in these examples can be applied to the design of novel probes based on the 5-fluoro-2-nitrophenyl scaffold.

Derivatives of 5-fluoro-2-nitrophenyl acetate can be employed as tools to modulate cellular pathways in laboratory settings, providing insights into disease mechanisms and potential therapeutic interventions. The use of these compounds in the design of PROTACs, as discussed earlier, is a prime example of their utility in modulating cellular pathways. By inducing the degradation of specific proteins, researchers can study the function of these proteins in various cellular processes.

The application of bioreductively activated prodrugs derived from this scaffold also allows for the selective modulation of cellular pathways in hypoxic environments. This is particularly relevant for studying the biology of cancer cells in tumors, where hypoxia is a common feature. By selectively killing cells in hypoxic regions, researchers can investigate the role of hypoxia in tumor progression and treatment resistance.

The following table summarizes the research applications of related compounds in modulating cellular pathways:

| Application Area | Compound Class | Cellular Pathway Modulated | Research Model |

| Targeted Protein Degradation | PROTACs | Protein ubiquitination and degradation | In vitro cell culture |

| Hypoxia-Selective Cytotoxicity | Bioreductively Activated Prodrugs | Cell viability under hypoxic conditions | In vitro cell culture |

This table provides a conceptual overview based on the applications of related compound classes.

Contributions to Agrochemical and Specialty Chemical Development

The chemical scaffold of 5-Fluoro-2-nitrophenyl acetate, containing both a fluorine atom and a nitro group, suggests its potential for development in the agrochemical and specialty chemical sectors. Both of these functional groups are known to impart potent biological activity and unique chemical properties to molecules.

The presence of a nitro group on an aromatic ring is a common feature in many antimicrobial compounds. For instance, nitrofurans are a class of synthetic antibiotics that have been used to treat bacterial infections nih.govresearchgate.net. The antimicrobial activity of these compounds is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA nih.gov.

Similarly, fluorine substitution is a widely used strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. Fluorinated compounds have shown a broad range of biological activities, including antimicrobial effects nih.govglobethesis.com. For example, derivatives of 5-fluorouracil (B62378) have been investigated for their antibacterial properties nih.govnih.gov.

Given these precedents, derivatives of 5-Fluoro-2-nitrophenyl acetate are logical candidates for antimicrobial research. The combination of the nitro and fluoro groups on the same phenyl ring could lead to synergistic effects, potentially resulting in compounds with potent activity against a range of microbial pathogens. Research in this area would involve the synthesis of a library of derivatives with modifications to the acetate group and potentially other positions on the aromatic ring, followed by screening against various bacterial and fungal strains.

The following table outlines the rationale for exploring the antimicrobial properties of 5-Fluoro-2-nitrophenyl acetate derivatives based on the known activities of related compound classes.

| Functional Group/Scaffold | Known Biological Activity | Potential Contribution to Antimicrobial Activity |

| Nitrophenyl | Antimicrobial (e.g., Nitrofurans) | Generation of reactive intermediates that cause cellular damage in microbes. |

| Fluorophenyl | Enhanced biological activity in many pharmaceuticals | Increased metabolic stability and potency. |

| Combined Fluoro-nitrophenyl | Potential for synergistic effects | Potentially novel mechanisms of action and improved efficacy. |

The reactivity of the 5-Fluoro-2-nitrophenyl moiety can be exploited in the synthesis of novel materials with specialized properties. The presence of the electron-withdrawing nitro group activates the fluorine atom towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functional groups by reacting 5-Fluoro-2-nitrophenyl acetate or its derivatives with nucleophiles such as alcohols, amines, and thiols.

This reactivity is the basis for the use of related compounds, like Sanger's reagent (1-fluoro-2,4-dinitrobenzene), in chemical biology for peptide sequencing. A similar principle can be applied in materials science. For example, 2-fluoro-5-nitrophenyldiazonium has been described as a novel Sanger-type reagent for the functionalization of alcohols under mild conditions nih.gov. This suggests that derivatives of 5-Fluoro-2-nitrophenyl acetate could be used as building blocks for the synthesis of polymers and other materials.

Potential applications in materials science include:

Polymer Synthesis: By incorporating the 5-fluoro-2-nitrophenyl group into a monomer, it can be polymerized and then post-functionalized via SNAr to introduce a variety of side chains, leading to materials with tunable properties such as solubility, thermal stability, and optical characteristics.

Surface Modification: The reactivity of the fluoro-nitrophenyl group can be used to anchor molecules to surfaces, creating functionalized materials for applications in sensing, catalysis, and chromatography.

Synthesis of Dyes and Pigments: The nitrophenyl group is a well-known chromophore. By modifying the structure of 5-Fluoro-2-nitrophenyl acetate, it may be possible to synthesize novel dyes and pigments with unique colors and properties.

Catalytic Applications and Process Optimization in Organic Synthesis

In the realm of organic synthesis, derivatives of 5-Fluoro-2-nitrophenyl acetate can be envisioned to play a role in catalysis and process optimization. The functional groups present in the molecule offer several handles for its application as a catalyst, ligand, or reactive intermediate.

The nitro group can be readily reduced to an amino group. This transformation opens up the possibility of using the resulting aminophenyl derivatives as ligands for transition metal catalysts. The electronic properties of the ligand, and thus the reactivity and selectivity of the catalyst, could be fine-tuned by the presence of the fluorine atom and other substituents on the aromatic ring. Such catalysts could find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Furthermore, the acetate group can be hydrolyzed to a phenol (B47542). The resulting 5-fluoro-2-nitrophenol (B146956) could serve as a starting material for the synthesis of more complex molecules or as a Brønsted acid catalyst in certain reactions.

The reactivity of the C-F bond in SNAr reactions, as mentioned previously, can also be utilized for process optimization. For instance, 5-Fluoro-2-nitrophenyl acetate could be used as a derivatizing agent to facilitate the separation or purification of complex mixtures. By tagging specific components of a mixture with the fluoro-nitrophenyl group, their chromatographic behavior can be altered, enabling easier isolation.

The following table summarizes the potential catalytic and process optimization applications of 5-Fluoro-2-nitrophenyl acetate derivatives.

| Functional Group | Transformation | Potential Application |

| Nitro Group | Reduction to Amino Group | Synthesis of ligands for transition metal catalysis. |

| Acetate Group | Hydrolysis to Phenol | Precursor for catalyst synthesis or as a Brønsted acid catalyst. |

| Fluoro Group | Nucleophilic Aromatic Substitution | Derivatizing agent for purification and separation. |

Future Outlook and Emerging Research Frontiers for 5 Fluoro 2 Nitrophenyl Acetate Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The future of 5-Fluoro-2-nitrophenyl acetate (B1210297) synthesis is geared towards the adoption of green and sustainable practices that enhance efficiency while minimizing environmental impact. Traditional synthetic routes for related compounds, such as 5-Fluoro-2-nitrophenylacetic acid, often rely on harsh reagents like concentrated nitric and sulfuric acids. alfa-chemistry.comchemicalbook.com Innovative approaches are anticipated to move away from these methods towards more benign and efficient technologies.

Biocatalysis: A significant frontier lies in the application of enzymatic methods for the synthesis of 5-Fluoro-2-nitrophenyl acetate. Lipases, for instance, have demonstrated efficacy in the regioselective acetylation of similar molecules like p-nitrophenyl alpha-L-arabinofuranoside. dalau.com The high selectivity of enzymes can lead to cleaner reactions with fewer byproducts, operating under mild conditions. nih.govresearchgate.net Future research will likely focus on identifying and engineering lipases or other esterases that can efficiently catalyze the acetylation of 5-fluoro-2-nitrophenol (B146956). This chemoenzymatic approach could offer a highly sustainable and atom-economical route to the target molecule. nih.govhelmholtz-hips.de

Flow Chemistry: Continuous flow chemistry presents another promising avenue for the synthesis of 5-Fluoro-2-nitrophenyl acetate and its precursors. europa.eu Nitration reactions, which are often highly exothermic and can be hazardous in batch processes, can be performed with greater safety and control in microreactors. ewadirect.comvapourtec.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov The in-situ generation of reactive intermediates, such as in the nitration of furfural (B47365) using acetyl nitrate (B79036) in a flow system, showcases the potential for safer and more efficient synthesis of nitroaromatic compounds. nih.gov A telescoped continuous flow process for acetylation and nitration has been successfully developed for related molecules, indicating a viable strategy for the production of 5-Fluoro-2-nitrophenyl acetate. acs.org

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Screening and engineering of enzymes (e.g., lipases) |

| Flow Chemistry | Enhanced safety, precise process control, scalability | Optimization of reactor design and reaction conditions |

Synergistic Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is set to accelerate the understanding and application of 5-Fluoro-2-nitrophenyl acetate. Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural, electronic, and spectroscopic properties of molecules. passive-components.euresearchgate.net

Future research will likely involve the use of DFT to elucidate the reactivity of 5-Fluoro-2-nitrophenyl acetate. nih.gov Computational studies can predict reaction mechanisms and transition states, guiding the design of more efficient synthetic pathways. mdpi.com For instance, DFT calculations have been successfully employed to study the thermochemistry of fluoroaniline (B8554772) isomers and the electronic properties of fluorinated aromatic molecules, providing insights that correlate well with experimental data. nih.govresearchgate.net This integrated approach can be instrumental in understanding the hydrolysis of nitrophenyl esters, as demonstrated in studies of p-nitrophenyl trifluoroacetate. mdpi.com

The combination of computational predictions with experimental techniques such as FT-IR and NMR spectroscopy will provide a comprehensive understanding of the molecule's properties. ajchem-a.compapersinphysics.org This synergy is crucial for rationally designing derivatives of 5-Fluoro-2-nitrophenyl acetate with tailored functionalities. rsc.org

| Approach | Predicted Properties | Experimental Validation |

| DFT Calculations | Molecular geometry, vibrational frequencies, electronic properties (HOMO-LUMO), reactivity | FT-IR, NMR spectroscopy, UV-Vis spectroscopy, X-ray crystallography |

| Molecular Docking | Binding affinities and modes with biological targets | Enzyme inhibition assays, biophysical characterization |

Expansion into Niche Areas of Chemical Biology and Functional Materials Science

The inherent reactivity of 5-Fluoro-2-nitrophenyl acetate makes it a promising candidate for applications in chemical biology, particularly in the development of chemical probes.

Activity-Based Protein Profiling (ABPP): The acetate group can act as a leaving group, enabling the molecule to function as an activity-based probe (ABP) for labeling the active sites of enzymes, such as serine hydrolases. nih.govfrontiersin.org The fluorinated nitrophenyl moiety can serve as a reporter tag, allowing for the detection and quantification of enzyme activity. fluoropolymers.eu Future research could focus on designing and synthesizing novel ABPs based on the 5-Fluoro-2-nitrophenyl acetate scaffold to study enzyme function in complex biological systems. rsc.orgrsc.orgresearchgate.net

Fluorogenic Probes: The fluoronitrophenyl core could be incorporated into the design of fluorogenic probes for bioimaging. nih.gov The fluorescence properties of such probes could be modulated by enzymatic activity, allowing for the real-time visualization of biological processes. purdue.eduresearchgate.net The development of BODIPY-based fluorogenic probes demonstrates the potential for creating highly sensitive and selective sensors for various analytes. rsc.org

Investigation of Advanced Functional Materials Derived from Fluoronitrophenyl Acetates

The presence of fluorine in the 5-Fluoro-2-nitrophenyl acetate structure opens up possibilities for its use as a monomer in the synthesis of advanced functional materials, particularly fluoropolymers. Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and unique electrical properties, making them invaluable in the electronics industry. alfa-chemistry.comdalau.comchemours.com

Future research could explore the polymerization of 5-Fluoro-2-nitrophenyl acetate or its derivatives to create novel fluorinated polymers. These materials could possess tailored properties for specific applications, such as dielectric layers in capacitors, insulation for wires and cables, and components for semiconductor manufacturing. passive-components.eufluoropolymers.eu The functional groups on the phenyl ring could also be leveraged to introduce specific functionalities into the polymer backbone, leading to materials with advanced optical or electronic properties.

| Potential Material | Key Properties | Potential Applications |

| Fluorinated Polymers | High thermal stability, chemical resistance, low dielectric constant | Electronics, aerospace, specialty coatings |

| Functionalized Polymers | Tunable optical and electronic properties | Sensors, organic electronics |

Q & A

Q. Comparative Table :

Basic: What safety protocols are recommended?

Methodological Answer:

- Storage : 0–6°C, inert atmosphere (prevents nitro group degradation) .

- Handling : Use nitrile gloves; avoid inhalation (irritant).

Advanced: How to analyze stability under varying pH?

Methodological Answer:

Design accelerated degradation studies:

Acidic/Base Conditions : 0.1M HCl/NaOH, 40°C, 24h.

HPLC/MS Monitoring : Detect hydrolysis products (e.g., 5-fluoro-2-nitrophenol).

Key Insight : Nitro esters are prone to alkaline hydrolysis; stabilize formulations at pH 5–7 .

Basic: How to resolve contradictory synthetic yields in literature?

Methodological Answer:

- Reproduce Protocols : Compare solvents (DMF vs. DMSO), stoichiometry.

- Impurity Profiling : Use LC-MS to identify side products (e.g., di-nitrated byproducts) .

Advanced: What computational methods predict its reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.